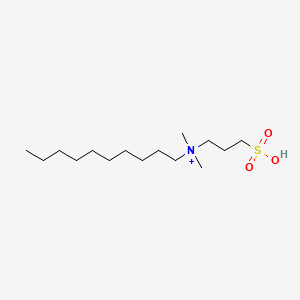

Decyldimethyl(3-sulfopropyl)azanium

Description

Significance of Zwitterionic Surfactants in Contemporary Chemical Sciences

Zwitterionic surfactants are a class of surface-active agents that contain both a cationic and an anionic group within the same molecule. researchgate.net This dual-charge nature imparts unique characteristics such as high water solubility, stability over a wide pH range, and a net neutral charge under normal conditions. nih.gov These properties make them particularly suitable for applications where the preservation of the native state of biological macromolecules is crucial. researchgate.net

In contemporary chemical sciences, zwitterionic surfactants are investigated for a wide array of applications, from their use in personal care products to advanced industrial processes and pharmaceutical formulations. ugm.ac.id Their ability to reduce surface tension and form micelles allows them to solubilize hydrophobic molecules in aqueous environments. nih.gov Research is increasingly focused on developing novel zwitterionic surfactants, including those derived from renewable bio-based sources, to enhance performance in areas like enhanced oil recovery under harsh conditions of high temperature and salinity. researchgate.net The unique interactions of zwitterionic surfactants with other types of surfactants and polymers are also an active area of study, aiming to create synergistic systems with tailored properties for specific applications. nih.gov

Overview of Sulfobetaine (B10348) Chemistry and Research Trajectories

Sulfobetaines are a prominent class of zwitterionic surfactants characterized by a quaternary ammonium (B1175870) cation and a sulfonate anion. Decyldimethyl(3-sulfopropyl)azanium, with the chemical formula C₁₅H₃₃NO₃S, is a classic example of a sulfobetaine.

The general structure of a sulfobetaine consists of a hydrophobic tail, typically a long alkyl chain, and a hydrophilic headgroup containing the zwitterionic moiety. The synthesis of sulfobetaines often involves the quaternization of a tertiary amine with a suitable sulfonating agent.

Current research trajectories in sulfobetaine chemistry are diverse. One major focus is on their application in biochemistry and biotechnology. Due to their mild, non-denaturing properties, sulfobetaines like this compound are extensively used for the solubilization and stabilization of membrane proteins, which are notoriously difficult to study in their native conformation. nih.gov They are also investigated for their ability to prevent protein aggregation, a critical issue in the formulation of therapeutic proteins and in understanding various diseases. nih.gov

Another significant research direction is the development of novel sulfobetaine-based materials. For instance, sulfobetaine methacrylate (B99206) (SBMA) can be polymerized to create materials with excellent antifouling properties, which are crucial for medical devices and marine applications. mdpi.com Researchers are also exploring the synthesis of new sulfobetaine derivatives with tailored properties, such as cholesterol-like structures for specific interactions with membrane proteins. nih.gov The fundamental study of their micellar properties, including critical micelle concentration (CMC) and aggregation behavior in different solvent systems, continues to be an important area of research to optimize their performance in various applications. nih.govmdpi.com

Detailed Research Findings on this compound

This compound, frequently referred to in scientific literature as Sulfobetaine 3-10 or SB 3-10, is a well-characterized zwitterionic detergent. Its primary and most documented application in academic research is the solubilization of membrane proteins while preserving their native state and functionality.

Physicochemical Properties

The effectiveness of this compound as a detergent is rooted in its specific physicochemical properties. These properties have been determined through various analytical techniques and are crucial for its application in sensitive biochemical experiments.

| Property | Value |

| Synonyms | Sulfobetaine 3-10, SB 3-10, N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate |

| Molecular Formula | C₁₅H₃₃NO₃S |

| Molecular Weight | 307.5 g/mol |

| Appearance | White solid |

| Purity | >99% |

| Solubility | Water soluble |

| Critical Micelle Concentration (CMC) | 25-40 mM (at 25°C) |

| Aggregation Number | 41 |

| Average Micellar Weight | 12,600 Da |

This table presents key physicochemical properties of this compound.

Research Applications in Proteomics

A significant body of research highlights the utility of this compound in proteomics, particularly in two-dimensional gel electrophoresis (2-DE). 2-DE is a powerful technique for separating complex protein mixtures, but its success heavily relies on the complete solubilization and denaturation of proteins.

Research has shown that this compound, often used in conjunction with other detergents like CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate), can enhance the extraction and solubilization of membrane proteins for 2-DE analysis. nih.gov While effective, one noted challenge is its limited solubility in high concentrations of urea, a common component of 2-DE rehydration buffers. nih.gov

Studies comparing different detergents have demonstrated that sulfobetaine-based detergents, including SB 3-10, can lead to improved one-dimensional banding patterns of membrane proteins compared to standard CHAPS-based extractions. nih.gov This suggests a more efficient and representative solubilization of the membrane proteome. The zwitterionic nature of this compound is advantageous as it does not alter the native charge of the protein molecules, which is critical for the isoelectric focusing step in 2-DE.

In one study, various rehydration buffers were tested for their efficacy in solubilizing salivary proteins for 2-DE. A buffer containing SB 3-10 was part of the investigation, highlighting its role in preventing protein interaction and aggregation in complex biological samples. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C15H34NO3S+ |

|---|---|

Molecular Weight |

308.5 g/mol |

IUPAC Name |

decyl-dimethyl-(3-sulfopropyl)azanium |

InChI |

InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3/p+1 |

InChI Key |

WKALLSVICJPZTM-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Decyldimethyl 3 Sulfopropyl Azanium

Established Synthetic Pathways for Decyldimethyl(3-sulfopropyl)azanium

This compound, a member of the sulfobetaine (B10348) class of zwitterionic surfactants, is typically synthesized via a straightforward quaternization reaction. The most common and established pathway involves the direct alkylsulfonation of a tertiary amine with a sultone. ugm.ac.id

The synthesis initiates with N,N-dimethyldecylamine, a tertiary amine characterized by a ten-carbon alkyl chain (decyl group) and two methyl groups attached to the nitrogen atom. This amine is reacted with 1,3-propanesultone. In this nucleophilic substitution reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon atom within the sultone ring, which is adjacent to the sulfonate group. This leads to the opening of the four-membered sultone ring.

| Reactant | Role | Product Moiety |

| N,N-Dimethyldecylamine | Tertiary Amine (Nucleophile) | Quaternary Ammonium (B1175870) Cation |

| 1,3-Propanesultone | Alkylating Agent (Electrophile) | 3-Sulfopropyl Anion |

Advanced Synthesis of Analogous Sulfobetaine Structures

The fundamental structure of sulfobetaine can be modified to create surfactants with enhanced properties. These advanced syntheses introduce different functional groups or multiple surfactant units within a single molecule.

Gemini (B1671429) Sulfobetaine Surfactants Synthesis

Gemini surfactants consist of two single-chain surfactant molecules linked by a spacer group at the headgroup level. This structure often imparts superior physicochemical properties compared to their monomeric counterparts, such as a lower critical micelle concentration (CMC). researchgate.net

A common synthesis for sulfobetaine-type zwitterionic gemini surfactants involves a two-step process. researchgate.net First, a diamine, such as N,N′-dimethylethylenediamine, is reacted with an alkyl bromide (e.g., decyl bromide) in a Williamson ether synthesis-like reaction. This step attaches the hydrophobic alkyl chains to the diamine. The second step is the quaternization of the resulting intermediate with 1,3-propane sultone, which introduces the sulfopropyl zwitterionic headgroups. researchgate.net An innovative, solvent-free synthesis method has also been developed, which proceeds via a nucleophilic substitution (SN2) mechanism and aligns with the principles of green chemistry by minimizing waste and energy use. nih.gov

Example Synthetic Pathway for a Gemini Sulfobetaine Surfactant: researchgate.net

| Step | Reactants | Product |

|---|---|---|

| 1 | N,N′-dimethylethylenediamine + Alkyl Bromide | 1,2-bis(N-methyl-N-alkylamino)ethane |

Hydroxyl-Functionalized Sulfobetaine Derivatives Synthesis

The introduction of hydroxyl (-OH) groups into the surfactant structure can enhance its water solubility and modify its interfacial properties. The synthesis of these derivatives often involves starting materials that already contain a hydroxyl group or can be easily functionalized to include one.

One synthetic route involves reacting dodecyl phenol (B47542) chlorol ether with sodium 3-(dimethylamino)-2-hydroxypropyl sulfonate in the presence of sodium bicarbonate. The mixture is refluxed in ethanol. After the reaction, the solid residue is filtered off, and the solvent is evaporated to yield the crude hydroxyl-functionalized sulfobetaine product. mdpi.com Another approach uses sodium 3-chloro-2-hydroxypropanesulfonate (CHOPSNA) as the quaternizing agent for a tertiary amine intermediate, directly incorporating both a hydroxyl and a sulfonate group. sci-hub.se

| Starting Material | Key Reagent | Functional Group Introduced |

| Dodecyl phenol chlorol ether | Sodium 3-(dimethylamino)-2-hydroxypropyl sulfonate | Hydroxyl and Sulfonate |

| Tertiary Amine | Sodium 3-chloro-2-hydroxypropanesulfonate (CHOPSNA) | Hydroxyl and Sulfonate |

Phenyl-Substituted Betaine (B1666868) Surfactant Synthesis

Incorporating an aromatic ring, such as a phenyl group, into the surfactant's molecular structure can influence its aggregation behavior and surface activity. The synthesis of a phenyl-substituted sulfobetaine surfactant has been demonstrated through a multi-step process. mdpi.com

The synthesis of 3-((3-(4-dodecylphenoxy)-2-hydroxypropyl)dimethylammonio)-2-hydroxypropane-1-sulfonate (DSB) starts with dodecyl phenol chlorol ether. mdpi.com This intermediate is dissolved in hot ethanol, and then sodium 3-(dimethylamino)-2-hydroxypropyl sulfonate and sodium bicarbonate are added. The solution is refluxed for several hours. The final product, a yellowish waxy solid, is obtained after filtering the reaction mixture and removing the solvent under reduced pressure. mdpi.com This method effectively creates a surfactant molecule containing a hydrophobic dodecylphenyl group, a central hydroxyl-functionalized linker, and a zwitterionic sulfobetaine headgroup. mdpi.com

Polymerization Strategies Incorporating Sulfobetaine Monomers

Sulfobetaine monomers can be polymerized to create "polysulfobetaines" or "poly(zwitterions)," which are polymers with zwitterionic side chains. These materials are of great interest for applications requiring high hydrophilicity and antifouling properties. ugm.ac.id

Copper-Mediated Living Radical Polymerization of Sulfobetaine Methacrylates

Copper-mediated living radical polymerization, including Atom Transfer Radical Polymerization (ATRP), is a versatile and robust method for synthesizing well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures. cmu.eduacs.org This technique is particularly suitable for polymerizing functional monomers like sulfobetaine methacrylates due to its tolerance to a wide range of functional groups. acs.org

The polymerization is initiated by an alkyl halide and catalyzed by a copper(I) complex, typically ligated with bipyridine or multidentate amine ligands. cmu.eduacs.org The process involves a reversible redox reaction where the copper(I) complex activates the dormant polymer chain (with a halide end-group) to a propagating radical, and the resulting copper(II) complex deactivates the radical back to the dormant state. This dynamic equilibrium maintains a low concentration of active radicals, minimizing termination reactions and allowing for controlled chain growth. acs.org

The polymerization of sulfobetaine methacrylates using this method can be carried out in various solvents, including organic solvents like toluene (B28343) or even in aqueous media. cmu.educmu.edu The resulting polysulfobetaine methacrylates are high-purity polymers with predictable molecular weights and functionalities.

Key Components of Copper-Mediated LRP of Sulfobetaine Methacrylates:

| Component | Function | Example |

|---|---|---|

| Monomer | Building block of the polymer | Sulfobetaine Methacrylate (B99206) |

| Initiator | Starts the polymerization chain | Ethyl-2-bromoisobutyrate |

| Catalyst | Controls the polymerization | Copper(I) complex (e.g., CuBr) |

| Ligand | Solubilizes and tunes the catalyst activity | Bipyridine, PMDETA |

Surface-Initiated Polymerization Techniques

Surface-initiated polymerization (SIP) represents a powerful "grafting from" methodology for creating dense, covalently attached polymer layers known as polymer brushes. mdpi.com This technique is particularly relevant for zwitterionic sulfobetaine monomers, such as those structurally analogous to this compound, to generate surfaces with unique properties like ultra-low fouling. The process involves immobilizing an initiator on a substrate, from which polymer chain growth is initiated upon the introduction of monomers. Techniques like atom transfer radical polymerization (ATRP) are frequently employed due to the high degree of control they offer over the polymerization process. elsevierpure.com

Controlled/living radical polymerization methods, especially surface-initiated ATRP (SI-ATRP), enable the synthesis of well-defined polymer brushes with predictable molecular weights and narrow molecular weight distributions. elsevierpure.com Research has demonstrated the successful SI-ATRP of sulfobetaine methacrylate monomers, such as 3-(N-2-methacroyloxyethyl-N,N-dimethyl) ammonatopropanesulfonate (MAPS), from silicon substrates. elsevierpure.com These polymerizations can be challenging due to the limited solubility of ionic monomers in common organic solvents. However, the use of specialized solvent systems, like a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and an ionic liquid, has been shown to create a homogeneous polymerization medium, facilitating controlled growth. elsevierpure.com

The kinetics of these polymerizations typically follow a first-order relationship with respect to monomer conversion. The thickness of the resulting polymer brush, and consequently the surface properties, can be precisely controlled by adjusting the polymerization time and the number-average molecular weight (Mₙ) of the polymer chains. elsevierpure.com For instance, the thickness of poly(MAPS) brushes has been shown to be tunable from 5 to 100 nm. elsevierpure.com The grafting density (σ), a measure of the number of polymer chains per unit area, is a critical parameter that dictates the brush regime and its ultimate properties. It can be calculated from the polymer thickness (h), density (ρ), and number-average molecular weight (Mₙ). mdpi.com

Table 1: Research Findings on Surface-Initiated Polymerization of Sulfobetaine Monomers

| Monomer | Polymerization Method | Substrate/Initiator | Solvent System | Key Findings | Reference |

|---|---|---|---|---|---|

| 3-(N-2-methacroyloxyethyl-N,N-dimethyl) ammonatopropanesulfonate (MAPS) | SI-ATRP | Silicon Wafer | 2,2,2-trifluoroethanol (TFE) / Ionic Liquid | Produced well-defined polymer brushes with controllable thickness (5-100 nm) and narrow molecular weight dispersity (Mₙ/Mₙ < 1.2). | elsevierpure.com |

| 2-hydroxyethyl acrylate (B77674) (HEA) | seATRP | Silicon Wafer | N,N-Dimethylformamide (DMF) | Demonstrated controlled grafting of hydrophilic polymer brushes; grafting density calculated to be ~0.37 chains/nm². | mdpi.com |

Integration of Click Chemistry in Polymer Architectures

Click chemistry refers to a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for the post-polymerization modification of complex polymer architectures. nih.govacs.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a preeminent example of a click reaction frequently used in materials science. nih.gov Integrating these reactions with polymers derived from sulfobetaine monomers allows for the creation of highly functional materials that combine the inherent properties of polysulfobetaines with tailored bio-functionality or other desired characteristics. nih.gov

A powerful strategy involves combining surface-initiated polymerization with click chemistry. nih.gov This is typically achieved by copolymerizing the primary monomer (e.g., a sulfobetaine derivative) with a monomer containing a "clickable" functional group, such as an azide (B81097) or an alkyne. nih.govnih.gov For example, a monomer like azidopropyl methacrylate (AzPMA) can be polymerized from a surface to create polymer brushes that serve as a versatile platform for subsequent modification. nih.govnih.gov These azide-functionalized brushes can then be reacted with a variety of alkyne-containing molecules, attaching them to the surface in a single, efficient step. nih.gov

This approach allows for precise control over the density of functional groups on the surface by adjusting the monomer feed ratio during the initial copolymerization. nih.gov Research has shown that the efficiency of these surface click reactions can be dependent on the local environment within the polymer brush. For instance, click reactions on poly(AzPMA) brushes proceed with very high conversion in minutes when conducted in organic solvents like DMF. nih.gov However, reactions in aqueous solutions can be significantly less efficient. nih.gov To overcome this, copolymerization with a hydrophilic comonomer, such as polyethylene (B3416737) glycol methyl ether methacrylate (mPEGMA), can be employed to control the brush hydrophilicity and improve the yield of aqueous click reactions. nih.gov This demonstrates that the polymer architecture can be rationally designed to facilitate subsequent derivatization.

Table 2: Strategies for Click Chemistry Integration in Polymer Systems

| Strategy | Clickable Monomer/Group | Click Reaction | Attached Moiety (Example) | Purpose/Outcome | Reference(s) |

|---|---|---|---|---|---|

| Post-Polymerization Modification of Surface Brushes | Azidopropyl methacrylate (AzPMA) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkynylated Dye, Alkyne-PEG | Covalent attachment of molecules for sensing, biocompatibility, or further functionalization. | nih.gov, nih.gov |

| Use of Clickable Macroinitiators | Initiator with azide or alkyne group | CuAAC | Polymer chains | Synthesis of block copolymers. | nih.gov, acs.org |

Advanced Research Applications of Decyldimethyl 3 Sulfopropyl Azanium in Specialized Fields

Biochemical Research Tools and Reagents

In the realm of biochemistry, Decyldimethyl(3-sulfopropyl)azanium, often referred to by its common name, Sulfobetaine (B10348) 3-10, is prized for its gentle yet effective nature. This non-denaturing zwitterionic detergent offers a distinct advantage in studies where maintaining the native structure and function of biological macromolecules is paramount.

Applications in Membrane Protein Solubilization and Stabilization

The study of membrane proteins, which play crucial roles in cellular signaling, transport, and energy transduction, is notoriously challenging due to their hydrophobic nature. Effective solubilization is the first and often most critical step in their isolation and characterization. This compound has proven to be a valuable detergent for this purpose.

Its zwitterionic character allows it to effectively disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of the protein, thereby extracting it from its native membrane environment. Crucially, it achieves this while typically preserving the protein's folded structure and biological activity. This is in contrast to harsher ionic detergents that can irreversibly denature proteins.

Key Properties for Membrane Protein Research:

| Property | Description | Significance in Research |

| Zwitterionic Nature | Possesses both a positive and a negative charge on its headgroup, resulting in a net neutral charge over a wide pH range. | Minimizes non-specific ionic interactions with proteins, preserving their native charge and structure. |

| Mild, Non-denaturing | Gently disrupts lipid-protein and protein-protein interactions without unfolding the protein. | Essential for functional and structural studies where the protein's native conformation is required. |

| High Critical Micelle Concentration (CMC) | The concentration at which detergent monomers self-assemble into micelles. | Allows for easy removal of the detergent by dialysis, which is often necessary for downstream applications like reconstitution into artificial membranes. |

Role in Hydrophobic Molecule Dispersion in Aqueous Systems

The amphiphilic nature of this compound makes it an effective agent for dispersing poorly water-soluble, or hydrophobic, molecules in aqueous buffers. The hydrophobic decyl tails of the surfactant molecules can associate with the hydrophobic compound, while the polar sulfobetaine headgroups interact with the surrounding water molecules. This results in the formation of stable, dispersed systems, such as micelles or microemulsions, which prevent the hydrophobic molecules from aggregating and precipitating out of solution. This property is particularly useful in drug delivery research and in various biochemical assays where the controlled delivery of a hydrophobic substrate is required.

Utility in General Protein Research

Beyond its primary role with membrane proteins, this compound finds utility in a variety of other protein research applications. Its ability to reduce non-specific binding and aggregation makes it a useful additive in protein purification protocols, such as chromatography and electrophoresis. By preventing proteins from sticking to surfaces or to each other, it can lead to higher yields and purer samples. Furthermore, its compatibility with various analytical techniques, including spectroscopy, makes it a versatile component in the biochemist's toolkit.

Application in Cell Membrane Studies

The study of cell membranes often involves the investigation of specialized microdomains known as lipid rafts. These regions are enriched in certain lipids, like cholesterol and sphingolipids, and play a crucial role in cell signaling. mdpi.comnih.gov Detergents are frequently used to selectively solubilize different parts of the cell membrane to study the composition and function of these rafts. mdpi.com

This compound, with its mild solubilizing properties, can be employed in these studies. Researchers can use it at concentrations below its critical micelle concentration to gently perturb the membrane or at higher concentrations to selectively extract non-raft components, leaving the more ordered raft domains intact for further analysis. The choice of detergent and its concentration is critical in these experiments to ensure that the observed effects are a true reflection of the membrane's organization and not an artifact of harsh detergent treatment. The investigation of lipid raft integrity can be a valuable method for understanding receptor functions. mdpi.com

Contributions to Materials Science and Engineering

The precise control over the structure and morphology of materials at the nanoscale is a cornerstone of modern materials science. Surfactants, with their self-assembling properties, are increasingly being used as "soft templates" or directing agents to guide the formation of complex material architectures.

Utilization as Morphology-Directing Agents in Advanced Materials (e.g., Perovskite Films)

In the burgeoning field of perovskite solar cells, achieving high-quality, uniform perovskite films is essential for high efficiency and stability. inceptivemind.comnih.gov The morphology of the perovskite layer, including crystal grain size and the presence of defects, significantly impacts device performance. inceptivemind.comnih.gov

Recent research has shown that the addition of surfactants to the perovskite precursor solution can be a highly effective strategy for controlling the crystallization process and improving film quality. nih.gov While specific studies extensively detailing the use of this compound in perovskite fabrication are emerging, the principles of surfactant-mediated crystal growth provide a strong rationale for its potential in this area.

Surfactants like this compound can influence perovskite film formation in several ways:

Controlling Crystallization Kinetics: By interacting with the precursor ions, the surfactant can modulate the rate of crystal nucleation and growth, often leading to larger, more uniform grains.

Improving Film Coverage: Surfactants can lower the surface tension of the precursor solution, leading to better wetting of the substrate and the formation of a more uniform and pinhole-free film. nih.gov

Table of Research Findings on Surfactant Additives in Perovskite Films:

| Research Focus | Key Findings | Potential Relevance of this compound |

| Improved Film Morphology | Additives can lead to larger perovskite crystal grains and more coherent grain growth. inceptivemind.com | The amphiphilic nature of this compound could facilitate controlled crystal growth. |

| Defect Passivation | Non-volatile additives can remain in the film after annealing, reducing defect density. inceptivemind.com | As a non-volatile salt, it could serve as an effective defect passivator. |

| Enhanced Efficiency and Stability | The use of additives has led to significant improvements in power conversion efficiency and long-term stability of perovskite solar cells. inceptivemind.comnih.gov | Its potential to improve film quality suggests it could contribute to more efficient and stable devices. |

The ongoing research into novel additives for perovskite solar cells highlights the critical role that tailored molecules like this compound can play in advancing this promising renewable energy technology.

Functionality in Polymer Systems (e.g., Polymer Additives, Antifouling and Anti-Polyelectrolyte Coatings)

This compound belongs to the sulfobetaine class of zwitterionic compounds. These materials are notable for their use in creating polymer coatings with exceptional resistance to biological fouling. nih.gov The primary mechanism behind this antifouling capability is the formation of a tightly bound hydration layer around the zwitterionic moieties. nih.govresearchgate.net This layer, formed through strong electrostatic interactions between the charged groups of the sulfobetaine and water molecules, acts as a physical barrier, preventing the non-specific adsorption of proteins and other biomolecules that initiate the fouling process. nih.gov

Compared to polyethylene (B3416737) glycol (PEG), a common antifouling agent, zwitterionic polymers like those derived from or incorporating this compound offer improved long-term stability, as they are less susceptible to oxidation. nih.gov The stability and ease of handling of sulfobetaine monomers, such as sulfobetaine methacrylate (B99206), make them attractive for synthesizing these advanced polymer coatings. nih.gov

The functionality of these polymers can be further tailored. For instance, copolymers of sulfobetaine methacrylate and other monomers can be synthesized and attached to surfaces via electrostatic interactions, creating polyelectrolyte films with robust antifouling properties. nih.gov

Surface Modification and Coating Methodologies

The application of this compound and related sulfobetaine polymers in surface modification often involves creating thin, functional coatings. researchgate.net A common technique is the formation of self-assembled monolayers (SAMs) on various substrates. For example, silanization can be used to anchor sulfobetaine-containing molecules onto surfaces like silicon dioxide. nih.gov

Another approach involves the synthesis of block or random copolymers where one component, such as a hydrophobic polymer block, facilitates adsorption onto a hydrophobic surface, while the zwitterionic sulfobetaine component provides the antifouling functionality. nih.gov For instance, a triblock copolymer with a central hydrophobic block and outer zwitterionic blocks can be coated onto hydrophobic substrates. nih.gov

Recent research has also explored a one-step functionalization process where a zwitterionic polymer surface is modified using a metal-polyphenol coating, enabling the creation of patterned surfaces with controlled bio-adhesion. researchgate.net

Design of Tunable Cell-Adhesive Surfaces

The interaction of cells with surfaces is a critical aspect of biomaterials science. Research has shown that cell adhesion is not solely dependent on surface wettability but is also influenced by the specific surface functional groups and their density. nih.gov By creating mixed self-assembled monolayers (SAMs) with varying ratios of different chemical functionalities, it is possible to design surfaces with tunable cell-adhesive properties. nih.gov

For example, studies using mixed SAMs of alkanethiols with different terminal groups (e.g., methyl, hydroxyl, carboxylic acid, amino) have demonstrated that the number of adhered cells, such as human umbilical vein endothelial cells (HUVECs) and HeLa cells, can be controlled by adjusting the surface chemistry and wettability. nih.gov The adhesion of HUVECs was found to be maximal on surfaces with a specific water contact angle, while the adhesion of HeLa cells showed a different optimal wettability. nih.gov This indicates that surfaces can be designed to selectively promote or inhibit the adhesion of specific cell types.

Furthermore, the pre-adsorption of proteins like albumin can significantly impact subsequent cell adhesion. nih.gov On hydrophobic surfaces, albumin tends to adsorb strongly and resist displacement by cell-adhesive proteins, thus inhibiting cell adhesion. nih.gov Conversely, on more hydrophilic surfaces, pre-adsorbed albumin can be more easily displaced, allowing for cell adhesion. nih.gov This interplay between surface properties, protein adsorption, and cell behavior is a key consideration in the design of advanced biomaterials.

Enhanced Oil Recovery (EOR) Research

Enhanced oil recovery (EOR) techniques are crucial for maximizing the extraction of crude oil from reservoirs. sasol.com Chemical EOR methods, in particular, often rely on surfactants to improve oil displacement and mobility. sasol.com

Interfacial Tension Reduction Mechanisms for Oil Displacement

A primary mechanism by which surfactants contribute to EOR is the reduction of interfacial tension (IFT) between the oil and the injection fluid (typically water). sasol.comkruss-scientific.com Crude oil and water are immiscible, and the high IFT at their interface traps a significant amount of oil in the porous rock of the reservoir. By significantly lowering this IFT, surfactants reduce the capillary forces that hold the oil in place, allowing it to be mobilized and displaced by the injected fluid. kruss-scientific.com For efficient oil recovery, the IFT often needs to be reduced to values below 10⁻³ mN/m. kruss-scientific.com

The effectiveness of a surfactant in reducing IFT is related to its chemical structure. The zwitterionic nature of this compound, with its hydrophilic head group and hydrophobic tail, allows it to accumulate at the oil-water interface, disrupting the cohesive forces and lowering the IFT. The specific molecular architecture influences how effectively it packs at the interface and alters the interfacial properties.

Optimization of Displacement Efficiency in Porous Media

The efficiency of oil displacement in a porous medium is a complex function of various factors, including the properties of the rock, the fluids, and the injection strategy. nih.govresearchgate.net The goal is to achieve a stable displacement front that sweeps the oil effectively towards the production wells. bohrium.com

The optimization process involves carefully selecting the surfactant and polymer concentrations based on reservoir conditions such as temperature, salinity, and rock type to achieve the desired reduction in IFT and mobility control. sasol.com

Biomedical Research Applications (excluding clinical human trials)

The unique properties of sulfobetaine-based materials, including those related to this compound, have led to their investigation in various biomedical research applications. Their excellent antifouling characteristics are of particular interest. nih.gov

Polymers derived from sulfobetaine monomers are being explored for creating non-fouling surfaces on medical devices and implants. nih.gov The ability to resist protein adsorption and subsequent cell adhesion can help to prevent the foreign body response and improve the biocompatibility of implanted materials. nih.govresearchgate.net

Furthermore, the temperature-responsive nature of some sulfobetaine polymers, which exhibit an upper critical solution temperature (UCST), opens up possibilities for their use in creating "smart" materials. researchgate.net These materials can undergo a phase transition from a soluble to an insoluble state with a change in temperature, a property that could be harnessed for applications such as controlled drug delivery or tissue engineering scaffolds. researchgate.net The precise transition temperature can be tuned by factors like polymer concentration, molecular weight, and the presence of salts. researchgate.net

Research in this area is focused on understanding the fundamental interactions between these materials and biological systems to design and synthesize novel polymers with tailored properties for specific biomedical challenges.

Interactive Data Table: Research Findings on Cell Adhesion

| Cell Type | Substrate | Key Finding |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Mixed SAMs (CH3/OH) | Maximum adhesion at a water contact angle of 40 degrees. nih.gov |

| HeLa Cells | Mixed SAMs (CH3/OH and CH3/COOH) | Maximum adhesion at a water contact angle of 50 degrees. nih.gov |

| HUVECs | Albumin-coated hydrophobic SAMs | Cell adhesion was effectively prohibited. nih.gov |

| HUVECs | Albumin-coated hydrophilic SAMs | Cells adhered due to displacement of albumin. nih.gov |

Role in Acellular Allograft Preparation for Nerve Tissue Regeneration Research

This compound, a zwitterionic sulfobetaine detergent also known as n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate or Sulfobetaine-10 (SB-10), plays a significant role in the advanced preparation of acellular nerve allografts (ANAs) for nerve tissue regeneration research. Its application is primarily centered on the decellularization process, a critical step in rendering allogeneic nerve tissue non-immunogenic while preserving the essential extracellular matrix (ECM) architecture necessary to guide and support nerve regrowth.

The primary goal of decellularization in this context is to remove cellular materials, such as Schwann cells and axons, which would otherwise trigger an immune rejection response in the recipient. At the same time, it is imperative to maintain the structural and biochemical integrity of the nerve's ECM, including crucial components like laminin (B1169045) and collagen. This preserved ECM serves as a natural scaffold, providing the physical and chemical cues for regenerating axons to navigate across a nerve gap.

This compound is often used in combination with other detergents in established protocols, most notably in an optimized version of the "Hudson method". nih.govnih.gov This method employs a synergistic cocktail of detergents, which has included Triton X-200, another zwitterionic detergent sulfobetaine-16 (SB-16), and this compound (SB-10). nih.govnih.gov The zwitterionic nature of this compound is key to its effectiveness. Unlike harsh ionic detergents that can disrupt the delicate ECM, zwitterionic detergents like SB-10 are considered milder, causing less damage to the vital scaffold proteins. nih.gov

Research has demonstrated that decellularization protocols incorporating this compound are effective in removing cellular debris while maintaining the intricate internal structure of the native nerve. nih.gov This preservation of the endoneurial tubes within the nerve is crucial for providing clear pathways for axonal regeneration. The use of such optimized chemical processing leads to the creation of an acellular nerve graft with a well-preserved ECM, which is a promising alternative to autografts in nerve repair. nih.gov

The table below summarizes the key detergents used in an optimized decellularization protocol for acellular nerve allografts and their respective roles.

| Detergent | Chemical Classification | Role in Decellularization |

| This compound (SB-10) | Zwitterionic | Mildly removes cellular components, preserves ECM integrity |

| Sulfobetaine-16 (SB-16) | Zwitterionic | Works in conjunction with SB-10 for effective cell removal |

| Triton X-200 | Non-ionic | Aids in the solubilization of cellular membranes |

The following table presents a comparative overview of different decellularization approaches, highlighting the advantages of methods utilizing zwitterionic detergents like this compound.

| Decellularization Method | Key Detergents | Impact on ECM | Cellular Debris Removal |

| Sondell Method | Triton X-100, Sodium deoxycholate (ionic) | Potential for ECM damage | Effective |

| Optimized Hudson Method | Triton X-200, This compound , Sulfobetaine-16 | Well-preserved ECM ultrastructure | Effective |

Analytical and Spectroscopic Characterization Techniques for Decyldimethyl 3 Sulfopropyl Azanium

Spectroscopic Methods for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups within the Decyldimethyl(3-sulfopropyl)azanium molecule. The FTIR spectrum of a sulfobetaine (B10348), such as this compound, is characterized by specific absorption bands that correspond to the vibrational modes of its constituent parts.

Key characteristic peaks for sulfobetaines include the stretching vibrations of the sulfonate group (S=O and S-O), the C-N stretching of the quaternary ammonium (B1175870) group, and the various C-H stretching and bending vibrations of the alkyl chain and propyl linker. In studies of related poly(sulfobetaine) materials, peaks corresponding to the quaternary ammonium group have been identified around 1482 cm⁻¹. researchgate.net The presence of water can be indicated by a broad O-H stretching band around 3449 cm⁻¹. sigmaaldrich.com

Table 1: Postulated FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2920-2960 | Asymmetric C-H Stretch | Alkyl Chain (-CH₂) |

| ~2850-2870 | Symmetric C-H Stretch | Alkyl Chain (-CH₂) |

| ~1465-1485 | C-H Bending / Quaternary Ammonium | -CH₂- / -N⁺(CH₃)₂- |

| ~1170-1200 | Asymmetric S=O Stretch | Sulfonate (-SO₃⁻) |

| ~1040-1060 | Symmetric S=O Stretch | Sulfonate (-SO₃⁻) |

This table is based on typical values for sulfobetaine compounds and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, gHSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., gHSQC) NMR experiments provide detailed information about the hydrogen and carbon environments and their connectivity.

¹H-NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the terminal methyl group of the decyl chain, the methylene (B1212753) groups of the alkyl chain, the methylene groups of the sulfopropyl linker, and the methyl groups attached to the nitrogen atom. In studies of related sulfobetaine polymers, the pendant methylene protons of the sulfopropyl group have been observed around 2.9 ppm. mdpi.com

¹³C-NMR: The carbon-13 NMR spectrum shows a single peak for each unique carbon atom in the molecule. alfachemic.com The chemical shifts are indicative of the carbon's electronic environment (e.g., alkyl, attached to nitrogen, attached to sulfur).

gHSQC: A Gradient Heteronuclear Single Quantum Coherence (gHSQC) experiment is a 2D NMR technique that correlates proton and carbon signals that are directly bonded. This is invaluable for unambiguously assigning the ¹H and ¹³C signals, confirming the C-H connectivity throughout the molecule. mdpi.com

Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H-NMR (ppm) | Predicted ¹³C-NMR (ppm) |

| -CH₃ (decyl chain) | ~0.88 (t) | ~14.0 |

| -(CH₂)₇- | ~1.26 (m) | ~22.0-32.0 |

| -CH₂-CH₂-N⁺ | ~1.70 (m) | ~26.0 |

| -CH₂-N⁺ | ~3.30 (t) | ~65.0 |

| -N⁺-(CH₃)₂ | ~3.10 (s) | ~51.0 |

| N⁺-CH₂-CH₂- | ~3.40 (m) | ~63.0 |

| -CH₂-CH₂-SO₃⁻ | ~2.10 (m) | ~21.5 |

| -CH₂-SO₃⁻ | ~2.90 (t) | ~47.5 |

Note: These are predicted values based on known chemical shift ranges and data from homologous sulfobetaines. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HR-MS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The molecular weight of this compound is 307.49 g/mol . avantorsciences.com

Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. The fragmentation of the molecular ion provides structural information by revealing stable fragments resulting from the cleavage of specific bonds. For instance, in a related compound, dimethyl-(3-sulfopropyl)-[3-(tetradecanoylamino)propyl]azanium, fragmentation was observed through LC-MS analysis. nih.gov

Chromatographic Separations and Coupled Techniques

Chromatographic methods are essential for assessing the purity of this compound and for characterizing polymers derived from it.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of surfactants like this compound. thermofisher.com Due to the zwitterionic nature of the compound, which lacks a strong UV chromophore, detection can be challenging. Therefore, methods often employ universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). researchgate.net

A common approach is reversed-phase HPLC, where the separation is based on the hydrophobicity of the molecules. For sulfobetaines, C8 or C18 columns are typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape. The purity of commercial Sulfobetaine 3-10 is often stated as >99%, as determined by techniques like TLC or HPLC. gbiosciences.comsigmaaldrich.com

Table 3: Exemplary HPLC Method Parameters for Sulfobetaine Analysis

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

This table represents a typical starting point for method development for the analysis of alkyl sulfobetaines.

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is used as a monomer to create polymers (polysulfobetaines), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymer's molecular weight distribution.

GPC separates molecules based on their hydrodynamic volume in solution. This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For polysulfobetaines, which are often water-soluble, aqueous GPC is employed. Studies on sulfobetaine-containing polyurethanes and other polysulfobetaines have successfully used GPC to determine their molecular weights, with reported Mn values in the range of 1.5 x 10⁴ to 3.8 x 10⁴ g/mol and PDI values typically below 2. mdpi.comrsc.org

Table 4: GPC Data for Representative Sulfobetaine-Containing Polymers

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Polysulfobetaine (PSBP) | 15,100 | - | 1.09 | mdpi.com |

| Sulfobetaine-modified Polyurethane | 23,800 | - | <1.61 | rsc.org |

This table provides examples from the literature for polymers containing sulfobetaine moieties.

Chromatography-Mass Spectrometry in Analytical Research (e.g., Pharmacokinetics)

The analysis of zwitterionic surfactants like this compound in biological matrices for studies such as pharmacokinetics presents unique analytical challenges due to their high polarity and permanent charge. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the predominant technique for the sensitive and selective quantification of these quaternary ammonium compounds (QACs). nih.govnih.gov

Methodologies often employ Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds. nih.govnih.gov A zwitterionic sulfobetaine (ZIC-HILIC) stationary phase, for instance, has demonstrated superior chromatographic performance for a wide range of polar analytes compared to underivatized silica (B1680970) phases. nih.gov To overcome the challenges of analyzing QACs, which can be difficult to extract and analyze due to their thermal instability and hydrophilicity, various strategies are used. oup.com Sample preparation frequently involves solid-phase extraction (SPE), often with weak cation-exchange cartridges, to isolate the analytes from complex biological fluids like serum and urine. nih.govoup.com The use of ion-pairing reagents such as heptafluorobutyric acid (HFBA) during extraction and chromatography can also be employed to improve retention and peak shape. oup.comresearchgate.net

In LC-MS/MS analysis, detection is typically performed using electrospray ionization (ESI) in the positive ion mode, with multiple reaction monitoring (MRM) for quantification. nih.govshimadzu.com This approach provides high sensitivity and specificity, allowing for the detection of compounds at low concentrations (ng/mL levels). nih.govresearchgate.net For instance, a validated LC-MS/MS method for 30 QACs in human serum and urine achieved method limits of detection (MLODs) ranging from 0.002 to 0.42 ng/mL. nih.gov The use of isotopically labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. nih.gov

Table 1: LC-MS/MS Parameters for Quaternary Ammonium Compound Analysis

| Parameter | Technique/Condition | Reference |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govnih.gov |

| Stationary Phase | Zwitterionic Sulfobetaine (ZIC-HILIC), Mixed-mode, C8, C18 | nih.govnih.govshimadzu.com |

| Sample Preparation | Solid-Phase Extraction (SPE) with weak cation-exchange | nih.govoup.com |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.govoup.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |

| Quantification Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |

| Internal Standards | Isotopically labelled compounds | nih.gov |

Surface and Microstructural Analysis

The adsorption of this compound onto surfaces dramatically alters their properties. Various analytical techniques are employed to study the resulting thin films and surface characteristics.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. mdpi.com When a surface is modified with a sulfobetaine surfactant like this compound, XPS is used to confirm the successful grafting and to characterize the resulting polymer layer. mdpi.comnih.gov

Analysis of the survey spectra reveals the presence of key elements from the surfactant. Detailed high-resolution spectra of C1s, N1s, and S2p are particularly informative. The N1s spectrum confirms the presence of the quaternary ammonium group, while the S2p spectrum confirms the sulfonate group. mdpi.com Deconvolution of these high-resolution spectra allows for the attribution of peaks to the different chemical environments of the atoms within the monomer unit, confirming that the zwitterionic structure is present on the surface. nih.gov For example, in a study of zwitterionic polymers grafted onto a zirconia surface, the experimental atomic percentages of carbon (74.1%), oxygen (15.7%), and sulfur (5.3%) were in good agreement with the theoretical values calculated from the monomer unit, proving the formation of a homogeneous polymeric film. mdpi.com

Table 2: Representative XPS Atomic Composition of a Zwitterionic Polymer-Grafted Surface

| Element | Experimental Atomic % | Theoretical Atomic % | Reference |

|---|---|---|---|

| Carbon (C) | 74.1% | 77.2% | mdpi.com |

| Oxygen (O) | 15.7% | 13.6% | mdpi.com |

| Nitrogen (N) | - | - | nih.gov |

| Sulfur (S) | 5.3% | 4.5% | mdpi.com |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of surfaces at the nanoscale, allowing for the direct visualization of adsorbed surfactant layers. azooptics.com This technique is crucial for understanding how zwitterionic surfactants like this compound self-assemble at solid-liquid interfaces. researchgate.net

AFM studies have revealed that the morphology of adsorbed surfactant aggregates is highly dependent on concentration. At very low concentrations, cationic surfactants adsorb onto negatively charged surfaces like mica as isolated molecules or small clusters. researchgate.net As the concentration increases, these can grow into larger structures such as monolayered stripes or patches. researchgate.net Further increases in concentration can lead to the formation of bilayered structures on top of the initial monolayer, eventually covering the entire substrate. researchgate.net The use of advanced AFM modes, such as Peak Force Tapping (PFT-AFM), allows for imaging of these fragile structures with minimal applied force, providing a more accurate picture of their organization. researchgate.net AFM can also be used to measure surface roughness, providing quantitative data on how the surfactant coating alters the surface topography. beilstein-journals.org

Table 3: Surfactant Aggregate Morphology on Mica as a Function of Concentration (Observed by AFM)

| Concentration Range (vs. CMC) | Observed Surface Structure | Reference |

|---|---|---|

| Very Low (< 1/140 CMC) | Isolated molecules, small clusters | researchgate.net |

| Low (~1/140 CMC) | Monolayered stripes/patches | researchgate.net |

| Intermediate (> 1/80 CMC) | Connected network of monolayer patches, formation of bilayer patches | researchgate.net |

| High (~0.5 CMC) | Complete bilayer coverage | researchgate.net |

| CMC: Critical Micelle Concentration |

Contact Angle Measurements (Wettability Studies)

Contact angle goniometry is a fundamental technique for assessing the wettability of a surface. It measures the angle a liquid droplet makes with a solid surface, providing insight into the surface's hydrophilicity or hydrophobicity. exactoinc.com The adsorption of zwitterionic surfactants significantly alters surface wettability. researchgate.net

Surfaces grafted with zwitterionic polymers generally become more hydrophilic, which is evidenced by a decrease in the water contact angle. nih.gov For instance, zirconia surfaces functionalized with zwitterionic polymers showed water contact angles in the range of 35-40°, indicating the formation of a hydrophilic surface. nih.gov Conversely, the adsorption of cationic surfactants onto a negatively charged surface like mica can render it hydrophobic. Studies have shown that as surfactant concentration increases, the contact angle first increases to a maximum, indicating the formation of a hydrophobic monolayer with the hydrocarbon tails oriented outwards, and then may decrease as bilayer formation exposes the hydrophilic head groups to the solution. umd.edu A contact angle lower than 90° generally indicates a hydrophilic (wetting) surface, while an angle greater than 90° indicates a hydrophobic (non-wetting) surface. researchgate.net

Table 4: Wettability Changes due to Surface Modification

| Surface System | Contact Angle (θ) | Resulting Wettability | Reference |

|---|---|---|---|

| Water on Parafilm (hydrophobic model) | ~93-95° | Hydrophobic | exactoinc.com |

| Water on Zirconia grafted with zwitterionic polymer | 35-40° | Hydrophilic | nih.gov |

| Cationic surfactant solution on mica (at max. hydrophobicity) | 84° ± 2° | Hydrophobic | umd.edu |

| Surfactant Solution on IVM Tablet | 38.9° | Hydrophilic | researchgate.net |

Ellipsometry for Thin Film Characterization

Ellipsometry is a non-destructive optical technique that measures the change in the polarization state of light upon reflection from a surface to determine the thickness and refractive index of very thin films. nist.govnih.gov It is highly sensitive, capable of measuring film thicknesses from the angstrom to the micrometer range. researchgate.net

When a surfactant like this compound adsorbs onto a substrate, ellipsometry can be used to quantify the thickness of the resulting layer. The technique requires the development of an optical model of the surface, which typically consists of the substrate, the thin film layer, and the ambient medium. researchgate.net By fitting the experimental ellipsometric data (the angles Ψ and Δ) to the model, the thickness and optical constants (refractive index and extinction coefficient) of the film can be determined with high precision. researchgate.net This method is invaluable for studying the formation of self-assembled monolayers and thicker polymer brushes on various substrates. nist.gov

Table 5: Application of Ellipsometry in Thin Film Analysis

| Measurement Goal | Technique | Key Parameters Determined | Reference |

|---|---|---|---|

| Thickness of adsorbed water layer on gold | Ellipsometry | 3 to 5 Å | nist.gov |

| Thickness of BaF₂ film on chromium | Ellipsometry | Thickness and Refractive Index | nist.gov |

| Thickness of Aluminum thin film on Si | Ellipsometry | ~23 nm | researchgate.net |

| General Thin Film Characterization | Spectroscopic Ellipsometry | Thickness, Refractive Index (n), Extinction Coefficient (k) | nih.gov |

Rheological Investigations of Aqueous Solutions

The rheology, or flow behavior, of aqueous solutions containing this compound is critical for many of its applications. Zwitterionic surfactants can form complex, viscoelastic fluids, often through synergistic interactions with other components like anionic surfactants or salts. icm.edu.placs.org

In aqueous solutions, zwitterionic surfactants can self-assemble into various structures, most notably long, flexible aggregates known as wormlike micelles. icm.edu.pl When these micelles become long enough to entangle, they form a transient network that imparts significant viscosity and elasticity to the solution. The viscosity of these solutions is highly dependent on surfactant concentration, the presence and concentration of salts, and the molar ratio when mixed with other surfactants. icm.edu.plmdpi.com

For example, studies on mixtures of cocamidopropyl betaine (B1666868) (a zwitterionic surfactant) and sodium dodecylbenzene (B1670861) sulfonate (an anionic surfactant) show a peak in zero-shear viscosity at a specific molar ratio and salt concentration. icm.edu.pl This peak is often attributed to a microstructural transition from entangled wormlike micelles to a branched network. icm.edu.plresearchgate.net The addition of simple salts like sodium chloride screens the electrostatic repulsion between the charged head groups, promoting micellar growth and leading to a dramatic increase in viscosity up to a certain point, after which branching or other structural changes can cause the viscosity to decrease. icm.edu.plmdpi.com

Table 6: Factors Influencing the Rheology of Zwitterionic Surfactant Solutions

| Influencing Factor | Effect on Rheology | Underlying Mechanism | Reference |

|---|---|---|---|

| Surfactant Concentration | Viscosity increases with concentration above a critical point | Formation and entanglement of wormlike micelles | mdpi.com |

| Salt (e.g., NaCl, KCl) Addition | Viscosity increases to a maximum, then decreases | Charge screening promotes micelle growth; high salt can induce branching | icm.edu.plmdpi.com |

| Mixing with Anionic Surfactants | Synergistic viscosity enhancement at specific molar ratios | Electrostatic attraction reduces headgroup repulsion, promoting micellar growth | icm.edu.placs.org |

| Shear Rate | Shear-thinning behavior is common | Alignment and disruption of the entangled micellar network | mdpi.com |

Environmental Behavior and Biodegradation Research of Decyldimethyl 3 Sulfopropyl Azanium

Biodegradation Pathways and Mechanisms of Betaine (B1666868) Surfactants

Betaine surfactants, a class of zwitterionic compounds, include carboxylate betaines, sulfobetaines (like decyldimethyl(3-sulfopropyl)azanium), and phosphate (B84403) betaines. Their biodegradation is a key factor in determining their environmental impact. The process of breaking down these surfactants can be categorized into primary and ultimate degradation. Primary degradation involves the initial alteration of the parent molecule, leading to the loss of its surface-active properties. Ultimate degradation is the complete breakdown of the surfactant into simple inorganic compounds like carbon dioxide, water, and mineral salts. core.ac.uk

The biodegradation of surfactants like this compound is primarily carried out by microorganisms. researchgate.net The general mechanisms for the breakdown of the alkyl chain in surfactants, which is relevant to the decyl group in this compound, involve ω-oxidation and β-oxidation pathways. researchgate.net

ω-Oxidation: This pathway initiates the degradation at the methyl group furthest from the polar head group.

β-Oxidation: Following ω-oxidation, this process sequentially shortens the alkyl chain by removing two carbon units at a time. researchgate.net

For some surfactants, the initial step can also be the enzymatic cleavage of the polar head group. In the case of sulfobetaines, this would involve the breaking of the C-N or C-S bonds. The subsequent degradation of the resulting intermediates would then proceed. For instance, the breakdown of linear alkylbenzene sulfonates (LAS), another type of sulfonated surfactant, involves the loss of the alkyl and sulfonate groups, leaving behind phenylacetic or benzoic acids, which are then further mineralized. core.ac.uk

The rate and extent of biodegradation are influenced by several factors, including the chemical structure of the surfactant and the environmental conditions. Zwitterionic surfactants are generally considered to be biodegradable. mdpi.com

Table 1: Stages of Surfactant Biodegradation researchgate.net

| Stage | Description |

| Primary Degradation | The parent structure of the surfactant is altered by microbial action, resulting in the loss of its surface-active properties. |

| Ultimate Degradation | The surfactant molecule is completely broken down into carbon dioxide, water, mineral salts, and biomass. |

Environmental Fate and Persistence Studies (Theoretical Aspects)

The environmental fate and persistence of this compound are governed by a combination of physical, chemical, and biological processes. As a zwitterionic surfactant, its behavior in the environment is influenced by its unique molecular structure, which contains both a positive and a negative charge. mdpi.com The primary processes determining its fate are sorption, biodegradation, and potentially photodegradation and hydrolysis. nih.gov

Sorption: Zwitterionic surfactants like this compound can adsorb to soil, sediment, and suspended solids in the water column. mdpi.comnih.gov This adsorption is influenced by the properties of the soil or sediment, such as organic matter content and clay mineralogy, as well as the properties of the water, including pH and the presence of other ions. mdpi.comresearchgate.net The zwitterionic nature of sulfobetaines means that their charge is neutral over a wide pH range, which can affect their interaction with charged surfaces. wikipedia.org Adsorption can reduce the concentration of the surfactant in the water column, but it can also lead to its accumulation in sediments. nih.gov Studies on other surfactants have shown that adsorption to activated sludge can be a significant removal mechanism in wastewater treatment plants. nih.gov

Table 2: Factors Influencing Surfactant Adsorption

| Factor | Influence on Adsorption |

| Soil/Sediment Organic Matter | Generally, higher organic matter content leads to increased adsorption of hydrophobic compounds. mdpi.com |

| Clay Content | Clay minerals can provide surfaces for adsorption. researchgate.net |

| pH | Can affect the surface charge of both the surfactant and the adsorbent material. mdpi.com |

| Ionic Strength | The presence of salts can influence the interactions between the surfactant and surfaces. mdpi.com |

Persistence and Degradation:

Biodegradation: As discussed in the previous section, biodegradation is a major pathway for the removal of sulfobetaine (B10348) surfactants from the environment. mdpi.com Many zwitterionic surfactants are considered readily biodegradable. nih.gov

Hydrolysis: The chemical bonds in this compound, such as the ester or amide linkages if present in similar structures, could theoretically be subject to hydrolysis. However, studies on polysulfobetaines have shown them to be highly stable against hydrolysis over a wide pH range, suggesting that the sulfonate group and the quaternary ammonium (B1175870) group are resistant to cleavage under typical environmental conditions. nih.gov

Photodegradation: Photodegradation, or the breakdown of a chemical by light, can be another environmental fate process. For some surfactants, this can be facilitated by photosensitizers in the water. researchgate.net The use of photocatalysts like titanium dioxide (TiO2) has been shown to degrade other types of surfactants. nih.gov However, specific data on the direct or indirect photodegradation of this compound is limited.

Table 3: Summary of Environmental Fate Processes for this compound (Theoretical)

| Process | Potential Significance | Influencing Factors |

| Biodegradation | High | Microbial population, temperature, oxygen levels |

| Sorption | Moderate to High | Soil/sediment composition, pH, ionic strength |

| Hydrolysis | Low | pH, temperature |

| Photodegradation | Low to Moderate | Sunlight intensity, presence of photosensitizers |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Functionalization Strategies

Current research is actively pursuing more efficient and sustainable methods for synthesizing decyldimethyl(3-sulfopropyl)azanium and similar zwitterionic surfactants. One approach involves a simple and convenient multi-step process using commercially available raw materials. This method includes a sulfation process of hydroxyl groups, followed by neutralization to yield the final zwitterionic product.

Functionalization strategies are also a key area of investigation. For instance, a one-step metal-polyphenol coating has been shown to modify the surface of a zwitterionic sulfobetaine (B10348) polymer, transforming its non-biofouling properties to become attractive to biological entities like proteins and cells. nih.govresearchgate.net This technique allows for spatio-selective functionalization, opening up possibilities for creating patterned surfaces for targeted biological interactions. nih.govresearchgate.net

Advanced Computational Modeling and Simulation Approaches

Computational modeling and simulation are proving to be invaluable tools for understanding the behavior of this compound and other surfactants at a molecular level. Molecular dynamics (MD) simulations, in particular, are used to study the self-assembly of these surfactants in aqueous solutions. clausiuspress.commdpi.com These simulations provide insights into the formation of micelles and other aggregates, which is crucial for predicting and controlling the surfactant's properties in various applications. clausiuspress.commdpi.com

Coarse-grained MD simulations and dissipative particle dynamics (DPD) are also employed to investigate surfactant systems over longer time and length scales. clausiuspress.comrsc.org These methods allow researchers to study complex phenomena such as the transition between different micellar shapes and the influence of additives on surfactant aggregation. clausiuspress.com For instance, simulations have been used to explore the rheological behavior of anionic/zwitterionic surfactant mixtures, revealing how the molar ratio of the surfactants and the concentration of salts can influence the formation of different micellar structures. clausiuspress.com

Integration into Multifunctional Material Systems

There is growing interest in incorporating this compound into multifunctional material systems to leverage its unique properties. Its zwitterionic nature, which imparts high stability in saline conditions, makes it a valuable component in complex formulations. acs.org

One notable application is in enhanced oil recovery, where it is a component of CO2 foam flooding technologies. acs.org In these systems, the surfactant helps to generate stable foams that can improve the sweep efficiency of CO2 by selectively plugging high-permeability channels in oil reservoirs. acs.org Research is focused on optimizing surfactant blends to enhance foam stability and performance under harsh reservoir conditions of high temperature and salinity. acs.org

Exploration of New Biotechnological and Environmental Remediation Applications

The biocompatibility and non-denaturing properties of this compound make it a promising candidate for various biotechnological applications. ambeed.com It is commonly used to dissolve membrane proteins and other hydrophobic molecules in aqueous solutions for biochemical and biophysical studies. ambeed.com Future research aims to expand its use in areas such as drug delivery, biosensors, and biocatalysis.

In the realm of environmental remediation, the unique properties of this surfactant are also being explored. Its ability to form stable foams and interact with both polar and non-polar substances suggests potential applications in soil and water decontamination. Research in this area is still emerging, but the inherent biodegradability and low toxicity of many zwitterionic surfactants make them an attractive alternative to more conventional and often more hazardous chemical agents.

Q & A

Basic: What are the key synthetic methodologies and characterization parameters for Decyldimethyl(3-sulfopropyl)azanium?

Answer:

The synthesis typically involves quaternization of a tertiary amine with a sulfopropyl group. For example, N-decyl-N,N-dimethylamine reacts with 1,3-propanesultone under controlled alkaline conditions to form the zwitterionic sulfobetaine structure. Purification often employs recrystallization from ethanol-water mixtures. Characterization requires:

- Molecular formula (C₇H₁₇NO₄S) and exact mass (211.0878 Da) for mass spectrometry validation .

- LogP (-6.28) and PSA (85.81 Ų) to predict solubility and polarity .

- NMR (¹H/¹³C) to confirm proton environments, such as the dimethylammonium and sulfopropyl groups .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

- High-resolution mass spectrometry (HRMS): Validates molecular weight and isotopic patterns .

- ¹H/¹³C NMR: Identifies proton shifts for the decyl chain (δ ~1.2–1.6 ppm), methyl groups on ammonium (δ ~3.0–3.3 ppm), and sulfopropyl protons (δ ~2.4–3.0 ppm) .

- FT-IR: Confirms sulfonate (S=O stretching at ~1040 cm⁻¹) and ammonium (N⁺–H bending at ~1630 cm⁻¹) functionalities .

Advanced: How does this compound modulate interactions with biological macromolecules in virology studies?

Answer:

In virology, this sulfobetaine acts as a membrane-stabilizing agent to enhance host-cell restriction factors. Experimental design includes:

- Concentration optimization: 0.1–1.0% (w/v) in cell culture media to balance cytotoxicity and antiviral activity.

- Mechanistic assays: Co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR) to study its impact on viral envelope-protein binding .

- Controls: Compare with structurally analogous sulfobetaines (e.g., SB3-10) to isolate chain-length effects .

Advanced: What experimental factors influence the stability of this compound in aqueous solutions?

Answer:

- pH: Stable in neutral to mildly alkaline conditions (pH 7–9). Acidic conditions (pH < 5) risk hydrolysis of the sulfonate group.

- Temperature: Store at room temperature ; prolonged exposure to >40°C accelerates degradation.

- Light sensitivity: Protect from UV light to prevent radical-mediated decomposition .

- Validation: Monitor stability via HPLC with charged aerosol detection (CAD) to track degradation products .

Basic: What physicochemical parameters govern the solubility and formulation of this compound?

Answer:

- LogP (-6.28): Indicates high hydrophilicity, favoring aqueous buffers (e.g., PBS or Tris-HCl).

- Critical micelle concentration (CMC): ~1–5 mM, determined by surface tension measurements.

- Counterion effects: Hydroxide inner salt structure minimizes ionic interference in zwitterionic systems .

Advanced: How can researchers optimize experimental conditions for this compound in protein stabilization assays?

Answer:

- Concentration gradients: Test 0.01–0.5% (w/v) to identify non-denaturing concentrations.

- Thermal shift assays: Monitor protein melting temperature (Tm) changes using differential scanning fluorimetry (DSF).

- Synchrotron compatibility: Verify absence of heavy-metal contamination (e.g., via ICP-MS) for crystallography workflows .

Advanced: How to resolve contradictions in spectral data for this compound derivatives?

Answer:

- Isotopic labeling: Use ¹⁵N-labeled ammonium groups to distinguish overlapping NMR signals.

- X-ray crystallography: Employ SHELX programs (e.g., SHELXL) for high-resolution structural refinement, especially for polymorphic forms .

- Cross-validation: Compare experimental LogP with computational predictions (e.g., COSMO-RS) to identify impurities .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods during powder weighing to prevent inhalation.

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as non-hazardous waste .

Advanced: What are the challenges in synthesizing this compound with high enantiomeric purity?

Answer:

- Chiral intermediates: Use enantiopure 1,3-propanesultone derivatives to control stereochemistry.

- HPLC purification: Employ chiral columns (e.g., Chiralpak IA) with acetonitrile/ammonium acetate gradients.

- Quality control: Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Advanced: How does this compound compare to other sulfobetaines in biochemical assays?

Answer:

- Chain-length studies: Compare with C8 (caprylyl) and C12 (lauryl) analogs to assess hydrophobic interactions.

- Thermal stability: Differential scanning calorimetry (DSC) reveals phase transitions at higher alkyl chain lengths.

- Biological activity: Use virological screens (e.g., plaque reduction assays) to rank efficacy against enveloped viruses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.